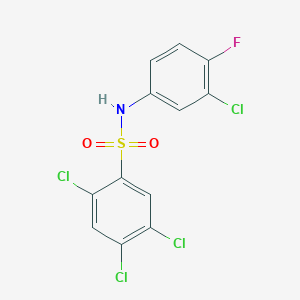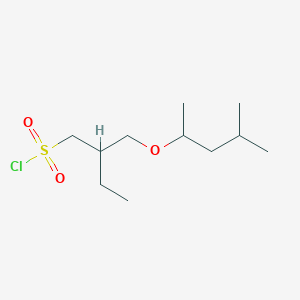
2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C11H23ClO3S. This compound is known for its utility in various chemical reactions and its applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 4-methylpentan-2-ol with butane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes where the reactants are combined in large reactors. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .
Wissenschaftliche Forschungsanwendungen
2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is exploited in various chemical syntheses and modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride: Similar in structure but with different substituents.
2-(((4-Methylpentan-2-yl)oxy)methyl)butane-1-sulfonyl chloride: Another compound with a similar backbone but different functional groups.
Uniqueness
What sets this compound apart is its specific reactivity and the stability of the resulting products. Its unique structure allows for selective reactions, making it valuable in synthetic chemistry and industrial applications .
Eigenschaften
Molekularformel |
C11H23ClO3S |
|---|---|
Molekulargewicht |
270.82 g/mol |
IUPAC-Name |
2-(4-methylpentan-2-yloxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H23ClO3S/c1-5-11(8-16(12,13)14)7-15-10(4)6-9(2)3/h9-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
NNUGQIQICIJMON-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC(C)CC(C)C)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


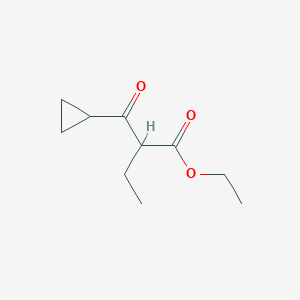
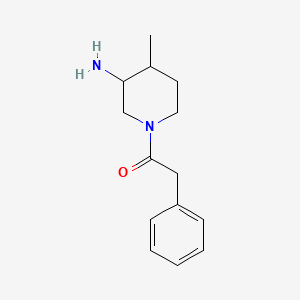


![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)
![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
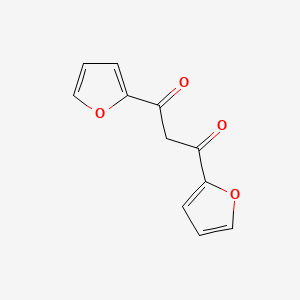

![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
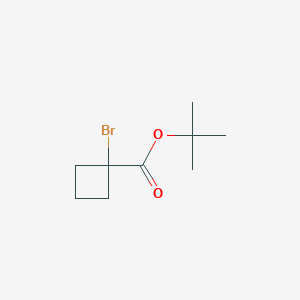
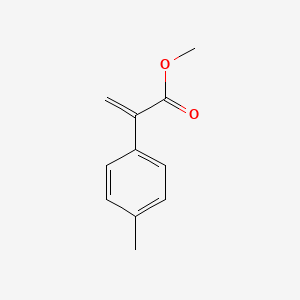
![Tricyclo[4.3.1.1,3,8]undec-4-ene-4-carboxylic acid](/img/structure/B13494132.png)
![Methyl[(3-methyl-1,2-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13494141.png)
